2-Fluoro-4-(3-hydroxymethylphenyl)phenol
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Overview
Description
2-Fluoro-4-(3-hydroxymethylphenyl)phenol is a chemical compound with the molecular formula C13H11FO2 It is characterized by the presence of a fluorine atom and a hydroxymethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(3-hydroxymethylphenyl)phenol typically involves the introduction of a fluorine atom and a hydroxymethyl group onto a phenyl ring. One common method involves the reaction of a fluorinated phenol with a hydroxymethylating agent under controlled conditions. The reaction conditions often include the use of a suitable solvent, temperature control, and the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and consistent production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(3-hydroxymethylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to remove the hydroxymethyl group or to alter the oxidation state of the fluorine atom.
Substitution: The fluorine atom can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while substitution of the fluorine atom can result in various halogenated derivatives.
Scientific Research Applications
2-Fluoro-4-(3-hydroxymethylphenyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(3-hydroxymethylphenyl)phenol involves its interaction with molecular targets and pathways within biological systems. The fluorine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(hydroxymethyl)phenol
- 4-Fluoro-2-(trifluoromethyl)phenol
Comparison
Compared to similar compounds, 2-Fluoro-4-(3-hydroxymethylphenyl)phenol is unique due to the specific positioning of the fluorine atom and hydroxymethyl group on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-fluoro-4-[3-(hydroxymethyl)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-12-7-11(4-5-13(12)16)10-3-1-2-9(6-10)8-15/h1-7,15-16H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRGIAIQITVFSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684141 |
Source
|
Record name | 3-Fluoro-3'-(hydroxymethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261890-23-6 |
Source
|
Record name | 3-Fluoro-3'-(hydroxymethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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